4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO2S and its molecular weight is 310.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
A significant area of application for compounds similar to "4-Amino-4-[(2-chlorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride" is in the development of antimicrobial agents. For example, the synthesis of formazans from a Mannich base derived from a thiadiazole compound showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). This indicates the potential for derivatives of thiadiazole and possibly related sulfur-containing compounds, like the one , to serve as bases for creating new antimicrobial agents.
Antitubercular Activity
Another research direction is the investigation of compounds for their antitubercular activity. For instance, certain pyrazolidine dione derivatives were synthesized and evaluated, leading to the identification of compounds with significant in vitro activity against Mycobacterium tuberculosis (Samala et al., 2014). This underscores the potential of chlorophenyl derivatives in addressing tuberculosis, suggesting that exploring similar structural frameworks could yield valuable antitubercular agents.
Antifungal and Antimicrobial Derivatives
Research into novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety has revealed promising antifungal activity (Ibrahim et al., 2008). This highlights the potential of chlorophenyl and related compounds in developing treatments against fungal infections, indicating that structural analogs could be synthesized and tested for similar biological activities.
Green Synthesis Methods
The exploration of green synthesis methods for producing highly substituted cyclohexadiene derivatives indicates a growing interest in environmentally friendly chemical processes (Wang et al., 2010). This research area might offer insights into sustainable production methods for chlorophenyl derivatives and related compounds, promoting the advancement of green chemistry in pharmaceutical development.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S.ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-17(15,16)8-6-12;/h1-4H,5-9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKZDUQNDMATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.